molecular formula C18H19NO3 B1250919 Neoclausenamide

Neoclausenamide

Cat. No. B1250919
M. Wt: 297.3 g/mol
InChI Key: WGYGSZOQGYRGIP-VVLHAWIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neoclausenamide is a natural product found in Clausena lansium with data available.

Scientific Research Applications

  • Hepatoprotective Properties : Neoclausenamide has been identified as a compound with hepatoprotective effects. Studies have demonstrated its role in lowering elevated blood SGPT levels, an indicator of liver health, suggesting its potential use in treating liver disorders (Yang Ming-he, C. Yan-yong, Huan Liang, 1988). Additionally, its ability to increase the content of cytochrome P 450 and its related enzymes activities in mice has been noted, further indicating its liver-protective capabilities (Yu Ling, 2000).

  • Synthesis and Structural Studies : The asymmetric total synthesis of neoclausenamide has been achieved, providing a pathway for its laboratory production and further research into its potential applications (Jian‐Qiang Wang, W. Tian, 1996). Furthermore, studies on the efficient synthesis of neoclausenamide and its structural analogs have implications for the exploration of its pharmacological properties (Luo Yang et al., 2009).

  • Thermal Properties : The thermal stability of neoclausenamide has been examined, indicating its decomposition characteristics which are important for understanding its stability and storage conditions (Lin Han-sen, 2005).

properties

Product Name

Neoclausenamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(3R,4S,5R)-3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one

InChI

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15+,16-,17+/m0/s1

InChI Key

WGYGSZOQGYRGIP-VVLHAWIVSA-N

Isomeric SMILES

CN1[C@H]([C@@H]([C@H](C1=O)O)C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O

Canonical SMILES

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O

synonyms

clausenamide
neoclausenamide
zetaclausenamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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